molecular formula C4S6 B13769919 [1,2]Dithiolo[4,3-c]-1,2-dithiole-3,6-dithione CAS No. 56423-74-6

[1,2]Dithiolo[4,3-c]-1,2-dithiole-3,6-dithione

Cat. No.: B13769919
CAS No.: 56423-74-6
M. Wt: 240.4 g/mol
InChI Key: OGDSQIGTRZOJCP-UHFFFAOYSA-N
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Description

[1,2]Dithiolo[4,3-c]-1,2-dithiole-3,6-dithione is a sulfur-containing heterocyclic compound It is characterized by its unique structure, which includes two dithiole rings fused together

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2]dithiolo[4,3-c]-1,2-dithiole-3,6-dithione typically involves the reaction of dithiomalondianilide with unsaturated nitriles, followed by oxidative cyclization. The reaction is usually carried out in the presence of atmospheric oxygen, which acts as the oxidizing agent . Another method involves the reaction of dithiomalondianilide with arylmethylidenemalononitriles in the presence of morpholine, leading to the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

[1,2]Dithiolo[4,3-c]-1,2-dithiole-3,6-dithione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the presence of a strong nucleophile, such as sodium hydride or potassium tert-butoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or dithiols. Substitution reactions can lead to the formation of various substituted derivatives of the original compound .

Scientific Research Applications

[1,2]Dithiolo[4,3-c]-1,2-dithiole-3,6-dithione has several scientific research applications:

Mechanism of Action

The mechanism by which [1,2]dithiolo[4,3-c]-1,2-dithiole-3,6-dithione exerts its effects involves the interaction with specific molecular targets. For example, it can inhibit the activity of certain protein kinases by binding to their active sites. This interaction disrupts the normal function of the enzyme, leading to various biological effects. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    [1,2]Dithiolo[3,4-b]pyridine: This compound has a similar dithiole structure but is fused with a pyridine ring.

    [1,2]Dithiolo[3,4-c]quinoline: Similar to the above, but fused with a quinoline ring.

    [1,2]Dithiolo[4,3-b]pyridine: Another dithiole compound with a different fusion pattern.

Uniqueness

What sets [1,2]dithiolo[4,3-c]-1,2-dithiole-3,6-dithione apart from these similar compounds is its unique fusion of two dithiole rings, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a different set of molecular targets and exhibit a broader range of biological activities .

Properties

CAS No.

56423-74-6

Molecular Formula

C4S6

Molecular Weight

240.4 g/mol

IUPAC Name

dithiolo[4,3-c]dithiole-3,6-dithione

InChI

InChI=1S/C4S6/c5-3-1-2(8-9-3)4(6)10-7-1

InChI Key

OGDSQIGTRZOJCP-UHFFFAOYSA-N

Canonical SMILES

C12=C(C(=S)SS1)SSC2=S

Origin of Product

United States

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